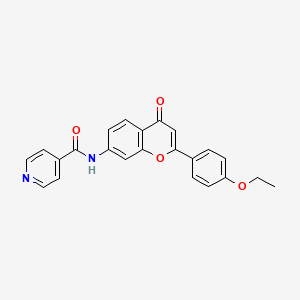
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, also known as EPC-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPC-I belongs to the class of coumarin derivatives, which are known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide involves the condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of piperidine to form ethyl 2-(4-ethoxyphenyl)acetoacetate. The resulting product is then reacted with 4-hydroxycoumarin in the presence of sodium ethoxide to form ethyl 2-(4-ethoxyphenyl)-4-oxo-4H-chromene-7-carboxylate. The final step involves the reaction of the ethyl ester with isonicotinoyl chloride in the presence of triethylamine to form the desired compound.
Starting Materials
4-ethoxybenzaldehyde, malonic acid, piperidine, 4-hydroxycoumarin, sodium ethoxide, ethyl ester, isonicotinoyl chloride, triethylamine
Reaction
Step 1: Condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of piperidine to form ethyl 2-(4-ethoxyphenyl)acetoacetate., Step 2: Reaction of ethyl 2-(4-ethoxyphenyl)acetoacetate with 4-hydroxycoumarin in the presence of sodium ethoxide to form ethyl 2-(4-ethoxyphenyl)-4-oxo-4H-chromene-7-carboxylate., Step 3: Reaction of ethyl 2-(4-ethoxyphenyl)-4-oxo-4H-chromene-7-carboxylate with isonicotinoyl chloride in the presence of triethylamine to form N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide.
Mécanisme D'action
The mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response. Specifically, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have antiviral activity. Additionally, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have antioxidant properties and to be able to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have anti-inflammatory and antiviral properties, which could be useful in the treatment of inflammatory and viral diseases. However, one limitation of using N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer and study.
Orientations Futures
There are several future directions for the study of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide. One area of research could focus on further elucidating the mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, in order to better understand its therapeutic potential. Additionally, further studies could investigate the potential use of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in combination with other drugs or therapies, in order to enhance its efficacy. Finally, future research could focus on developing more efficient and effective methods for synthesizing N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, in order to make it more readily available for scientific study.
Applications De Recherche Scientifique
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Specifically, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of arthritis. Additionally, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Propriétés
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-18-6-3-15(4-7-18)21-14-20(26)19-8-5-17(13-22(19)29-21)25-23(27)16-9-11-24-12-10-16/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMACGYKFADLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

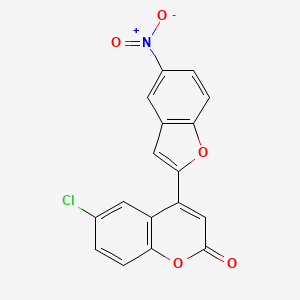
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)
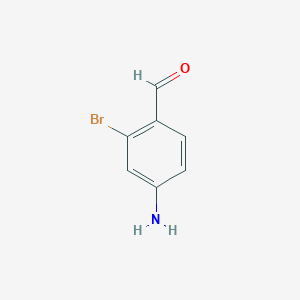
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)
![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)
![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)
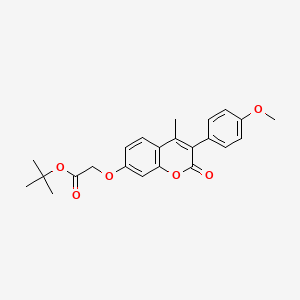
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)
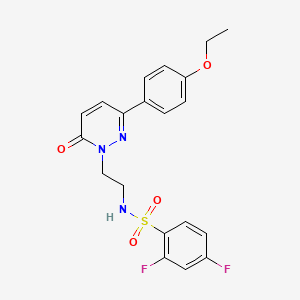
![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)
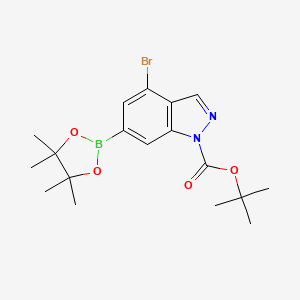

![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)